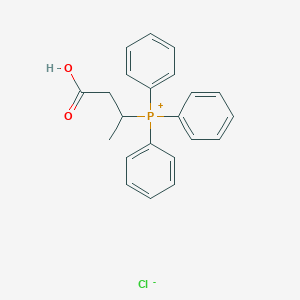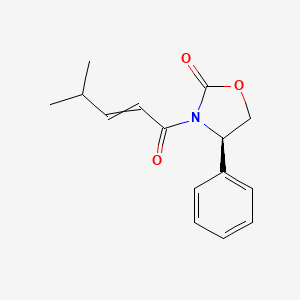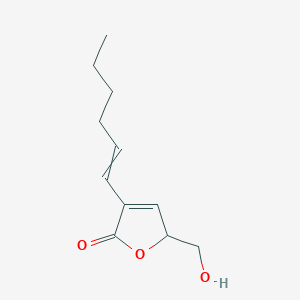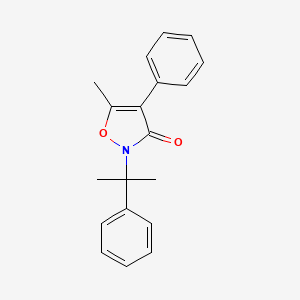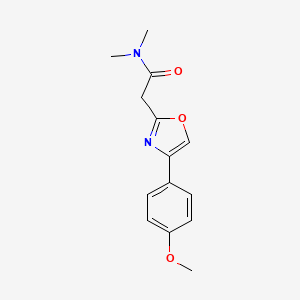
2,6-Dimethyl-1-propylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-propylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C10H16BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a propyl group at position 1, with bromide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-propylpyridin-1-ium bromide typically involves the quaternization of 2,6-dimethylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2,6-Dimethylpyridine+1-Bromopropane→2,6-Dimethyl-1-propylpyridin-1-ium bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiolated pyridinium salts.
Oxidation: N-oxide derivatives of the pyridinium salt.
Reduction: Corresponding amines.
Scientific Research Applications
2,6-Dimethyl-1-propylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-propylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfere with cancer cell proliferation by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: The parent compound without the propyl and bromide groups.
1-Propylpyridinium Bromide: Similar structure but without the methyl groups at positions 2 and 6.
2,6-Dimethyl-1-butylpyridinium Bromide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
2,6-Dimethyl-1-propylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
469885-77-6 |
|---|---|
Molecular Formula |
C10H16BrN |
Molecular Weight |
230.14 g/mol |
IUPAC Name |
2,6-dimethyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C10H16N.BrH/c1-4-8-11-9(2)6-5-7-10(11)3;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AQDREDNSNLLESG-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=C(C=CC=C1C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
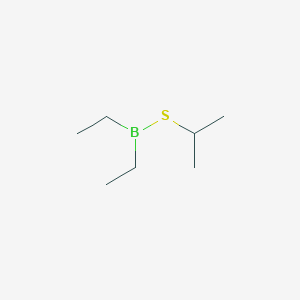
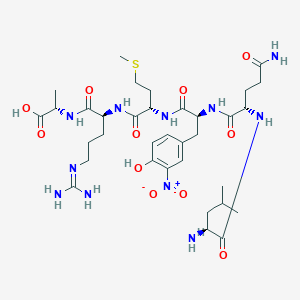
![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
